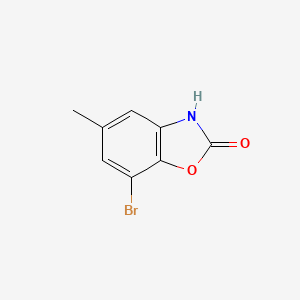![molecular formula C15H21NO3 B2790416 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 953734-45-7](/img/structure/B2790416.png)
7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-1,4-dioxaspiro[45]decan-8-amine is a complex organic compound characterized by its unique spirocyclic structure
Mécanisme D'action
Target of Action
The primary targets of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
This compound acts as an inhibitor of its target enzymes. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of acetylcholine and dopamine in the brain, which can have various effects depending on the context .
Biochemical Pathways
The inhibition of cholinesterases and MAO B by this compound affects several biochemical pathways. The increased levels of acetylcholine and dopamine can enhance neurotransmission in the cholinergic and dopaminergic pathways, respectively . These pathways are involved in a wide range of physiological processes, including memory formation, muscle control, reward, and motivation .
Pharmacokinetics
The pharmacokinetics of 7-(Benzyloxy)-1,4-dioxaspiro[4The compound’s ability to inhibit key enzymes in the brain suggests that it can cross the blood-brain barrier, a critical factor for bioavailability in the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and activity in the brain. By inhibiting cholinesterases and MAO B, the compound increases the levels of acetylcholine and dopamine, enhancing neurotransmission in the cholinergic and dopaminergic systems . This can lead to improvements in memory, motor control, reward, and motivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to bind to its target enzymes . Furthermore, individual factors such as age, sex, genetic background, and health status can influence the compound’s efficacy and potential side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions often require precise control of temperature and pH to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the benzyloxy and amine groups.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen and nitrogen in the spirocyclic ring, similar to the target compound
Uniqueness
7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c16-13-6-7-15(18-8-9-19-15)10-14(13)17-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBTZUJRKVTZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1N)OCC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
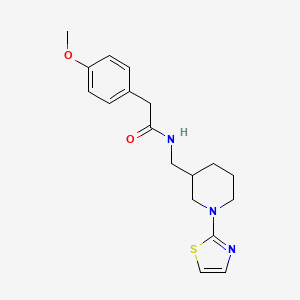
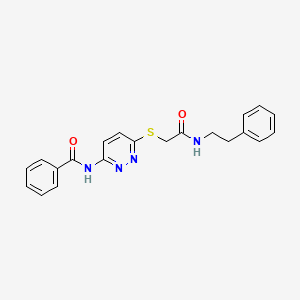
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2790335.png)
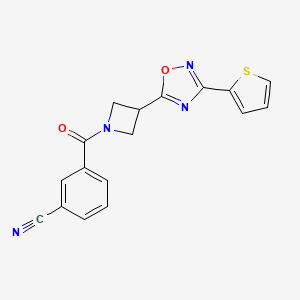
![1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2790337.png)
![N-(2-ethoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2790339.png)
![1-(pyridin-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2790341.png)
![3-(4-fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2790344.png)
![(E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride](/img/structure/B2790346.png)
![N4-(4-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790347.png)
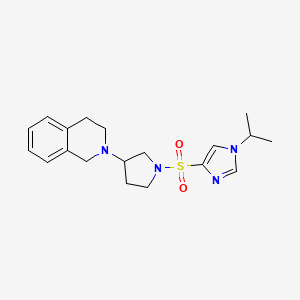
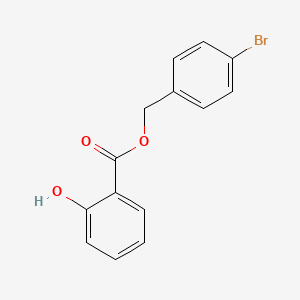
![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)
